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Compound of Interest

Compound Name:
Methyl 3-amino-3-

phenylpropanoate hydrochloride

Cat. No.: B113197 Get Quote

For researchers, scientists, and drug development professionals, understanding the

fragmentation behavior of molecules in mass spectrometry is crucial for structural elucidation

and impurity profiling. This guide provides a comparative analysis of the electron ionization-

mass spectrometry (EI-MS) fragmentation pattern of methyl 3-amino-3-phenylpropanoate, with

its structural isomer, methyl 2-amino-3-phenylpropanoate, and its ethyl ester analogue, ethyl 3-

amino-3-phenylpropanoate.

This comparison highlights the influence of the amino group position and the nature of the ester

alkyl group on the fragmentation pathways. The data presented is a synthesis of publicly

available spectral data and established fragmentation principles.

Comparison of Key Mass Spectrometry Data
The following table summarizes the key mass spectral data for methyl 3-amino-3-

phenylpropanoate and its comparators. The molecular weight of methyl 3-amino-3-

phenylpropanoate is 179.22 g/mol , and for ethyl 3-amino-3-phenylpropanoate, it is 193.25

g/mol .[1][2] The isomeric methyl 2-amino-3-phenylpropanoate also has a molecular weight of

179.22 g/mol .
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Compound Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Proposed
Fragment
Structures

Methyl 3-amino-3-

phenylpropanoate
179 106, 104, 79

[C₆H₅CH=NH₂]⁺,

[C₇H₆N]⁺, [C₆H₇]⁺

Methyl 2-amino-3-

phenylpropanoate
179 120, 91, 88

[M-COOCH₃]⁺,

[C₇H₇]⁺ (tropylium),

[H₂N=CHCOOCH₃]⁺

Ethyl 3-amino-3-

phenylpropanoate
193 120, 106, 91

[M-COOC₂H₅]⁺,

[C₆H₅CH=NH₂]⁺,

[C₇H₇]⁺ (tropylium)

Proposed Fragmentation Pathway of Methyl 3-
amino-3-phenylpropanoate
The fragmentation of methyl 3-amino-3-phenylpropanoate is primarily driven by the presence of

the phenyl and amino groups, leading to characteristic fragment ions. The proposed pathway is

initiated by the ionization of the molecule, followed by distinct cleavage patterns.

Methyl 3-amino-3-phenylpropanoate
[M]⁺•

m/z = 179

[C₇H₈N]⁺
m/z = 106

 - •CH₂COOCH₃

[C₇H₆N]⁺
m/z = 104

 - H₂

[C₆H₇]⁺
m/z = 79

 - HCN

[C₆H₅]⁺
m/z = 77

 - HCN
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Proposed fragmentation pathway of methyl 3-amino-3-phenylpropanoate.

The key fragments observed for methyl 3-amino-3-phenylpropanoate are m/z 106, 104, and 79.

[1] The ion at m/z 106 is likely formed by the cleavage of the bond between the benzylic carbon

and the adjacent methylene group, resulting in a stable benzylic amine cation, [C₆H₅CHNH₂]⁺.
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Subsequent loss of a hydrogen molecule (H₂) can lead to the fragment at m/z 104. The

fragment at m/z 79 could arise from the loss of HCN from the m/z 106 ion.

Comparative Fragmentation Analysis
Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester): In contrast to the 3-amino

isomer, the fragmentation of the 2-amino isomer is dominated by the loss of the carbomethoxy

group (•COOCH₃) to form an ion at m/z 120. Another prominent fragmentation pathway

involves the formation of the tropylium ion at m/z 91, a common feature for compounds

containing a benzyl group. The fragment at m/z 88 is likely due to the cleavage of the bond

between the alpha and beta carbons, yielding the [H₂N=CHCOOCH₃]⁺ ion.

Ethyl 3-amino-3-phenylpropanoate: While specific experimental data is limited, the

fragmentation of the ethyl ester is predicted to follow a similar initial pathway to its methyl

counterpart. The primary fragmentation would likely involve the loss of the carboethoxy group

(•COOC₂H₅) to produce an ion at m/z 120. Similar to the methyl ester, the formation of the

benzylic amine cation at m/z 106 is also expected. The presence of a benzyl group also makes

the formation of the tropylium ion at m/z 91 a probable fragmentation route.

Experimental Protocol
The following provides a standard methodology for acquiring the electron ionization mass

spectrum of methyl 3-amino-3-phenylpropanoate and its analogs.

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization

(EI) source.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Sample Preparation:

Dissolve approximately 1 mg of the analytical standard in 1 mL of a volatile solvent such as

methanol or dichloromethane.

Vortex the solution to ensure complete dissolution.
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GC-MS Conditions:

Injector: Split/splitless injector, operated at 250°C.

Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness, non-polar capillary column (e.g., DB-

5ms or equivalent).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 70°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Final hold: 5 minutes at 280°C.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230°C.

Mass Range: m/z 40-450.

Scan Rate: 2 scans/second.

Data Analysis: The acquired mass spectra should be analyzed to identify the molecular ion and

the major fragment ions. The fragmentation pattern can then be interpreted based on

established fragmentation rules for amines, esters, and aromatic compounds to propose the

fragmentation pathways. Comparison with library spectra (e.g., NIST) is also recommended for

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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